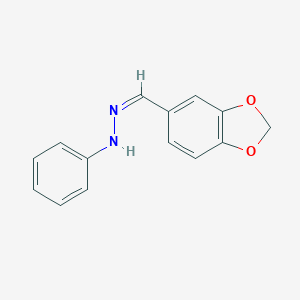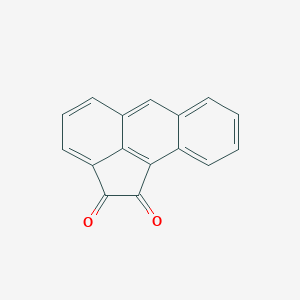
Aceanthrenequinone
Übersicht
Beschreibung
Aceanthrenequinone is a cyclic α-diketone . It reacts with hexaethyltriaminophosphine in the presence of fullerene C (60), to yield methanofullerene derivatives . Hydroxyalkylation reactions of aceanthrenequinone with a series of arenes have been reported .
Synthesis Analysis
Aceanthrenequinone (AATQ) is a novel photosensitizer with high-photoinitiating ability . It has been used in the synthesis of spiro-tricyclic porphodimethenes . The hydroxyalkylation reactions of aceanthrenequinone with a series of arenes have been studied . In reactions with the Brønsted superacid CF(3)SO(3)H (triflic acid), the condensation products are formed in good yields (58-99%, 10 examples) with high regioselectivity .Molecular Structure Analysis
The empirical formula of Aceanthrenequinone is C16H8O2 . Its molecular weight is 232.23 . The SMILES string representation of its structure is O=C1C(=O)c2c3ccccc3cc4cccc1c24 .Chemical Reactions Analysis
Aceanthrenequinone reacts with hexaethyltriaminophosphine in the presence of fullerene C(60), to yield methanofullerene derivatives . Hydroxyalkylation reactions of aceanthrenequinone with a series of arenes have been reported .Physical And Chemical Properties Analysis
Aceanthrenequinone is a solid substance . Its melting point is between 270-273 °C (lit.) . It is a reddish-brown powder .Wissenschaftliche Forschungsanwendungen
Deoxygenation in the Presence of Fullerene C60 : A study by Romanova et al. (2011) investigated the reactions of cyclic α-diketones like acenaphthenequinone, aceanthrenequinone, and N-alkylisatins with hexaethyltriaminophosphine in the presence of fullerene C60. This process resulted in the formation of methanofullerene derivatives under mild conditions, indicating potential applications in organic chemistry and materials science (Romanova et al., 2011).
Hydroxyalkylation Reactions with Arenes in Superacid : Klumpp et al. (2008) studied the hydroxyalkylation reactions of aceanthrenequinone with various arenes, using Brønsted superacid. They achieved condensation products with high regioselectivity and yield, demonstrating the chemical versatility of aceanthrenequinone in reactions involving superacids (Klumpp et al., 2008).
Reactions with Aromatic and Aliphatic Amines : Amer et al. (2015) explored the reactions of acenaphthenequinone and aceanthrenequinone with various amines. They discovered new compounds with potential pharmacological properties, indicating the significance of aceanthrenequinone in synthesizing new chemical entities (Amer et al., 2015).
Synthesis of Spiro-Tricyclic Porphodimethenes : Harmjanz et al. (2001) demonstrated the acid-catalyzed [2 + 2] condensation reactions of aceanthrenequinone with other compounds, leading to novel spiro-tricyclic porphodimethenes. This study highlights the potential of aceanthrenequinone in synthesizing complex molecular structures useful in various scientific fields (Harmjanz et al., 2001).
Safety And Hazards
Aceanthrenequinone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
aceanthrylene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8O2/c17-15-12-7-3-5-10-8-9-4-1-2-6-11(9)14(13(10)12)16(15)18/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIBDWAANBTYIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C(=O)C4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90311753 | |
| Record name | 1,2-Aceanthrylenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90311753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Aceanthrylenedione | |
CAS RN |
6373-11-1 | |
| Record name | 1,2-Aceanthrylenedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006373111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Aceanthrylenedione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245130 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Aceanthrylenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90311753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Aceanthrylenedione | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F84VGY5ACR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



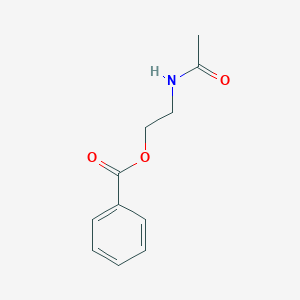
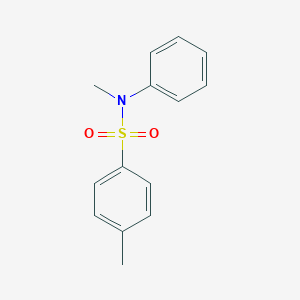

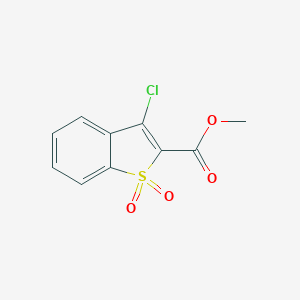

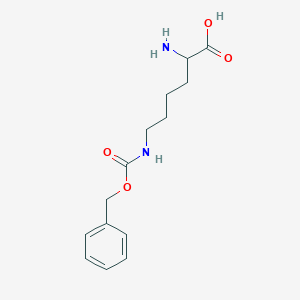
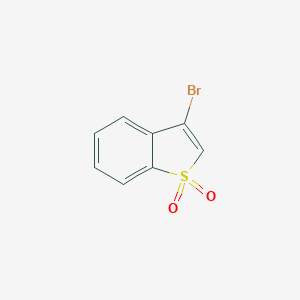

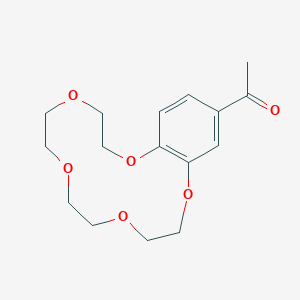


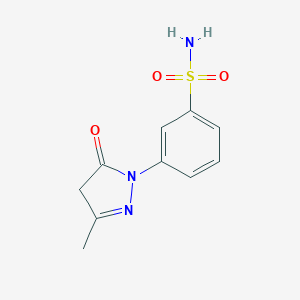
![2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide](/img/structure/B188873.png)
